3-(Benzylamino)quinuclidine
Overview
Description
3-(Benzylamino)quinuclidine is an organic compound with the molecular formula C₁₄H₂₀N₂ and a molecular weight of 216.3220 g/mol It is a derivative of quinuclidine, featuring a benzylamino group attached to the quinuclidine ring structure
Mechanism of Action
Target of Action
The primary target of 3-(Benzylamino)quinuclidine is the Filamenting temperature-sensitive mutant Z (FtsZ) protein . FtsZ is an essential cell division protein that cooperates in the formation of the cytokinetic Z-ring in most bacteria . It has been recognized as a promising antimicrobial drug target .
Mode of Action
This compound interacts with its target, the FtsZ protein, by inhibiting its function . This compound prevents the formation of FtsZ protofilaments, impairing the formation of the Z-ring, and thus inhibits bacterial division .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the bacterial cell division process . By inhibiting the function of the FtsZ protein, this compound disrupts the formation of the cytokinetic Z-ring, a crucial structure in bacterial cell division . This disruption leads to the inhibition of bacterial division, affecting the growth and proliferation of bacteria .
Result of Action
The result of this compound’s action is the inhibition of bacterial division . This leads to a decrease in the growth and proliferation of bacteria, making it an effective antimicrobial agent . It has been found to be active against multiple antibiotic-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus .
Biochemical Analysis
Biochemical Properties
3-(Benzylamino)quinuclidine plays a significant role in biochemical reactions, particularly in the inhibition of cholinesterase enzymes. It has been shown to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for hydrolyzing the neurotransmitter acetylcholine . The inhibition of these enzymes by this compound can modulate cholinergic signaling, which is crucial for muscle contraction, cognition, and autonomic nervous system regulation. The nature of these interactions involves the binding of this compound to the active site of the enzymes, thereby preventing the breakdown of acetylcholine and prolonging its action.
Cellular Effects
This compound has been observed to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the viability of certain cell lines by inducing cytotoxic effects at higher concentrations . Additionally, this compound can impact mitochondrial membrane potential and lead to the release of lactate dehydrogenase (LDH), indicating cellular stress and damage.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and leading to an accumulation of acetylcholine in the synaptic cleft . This inhibition can result in prolonged cholinergic signaling, which may have therapeutic implications for conditions such as Alzheimer’s disease. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity. These temporal effects are important considerations for the compound’s application in biochemical research and therapeutic development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cholinergic signaling and improved cognitive function . At higher doses, this compound can induce toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processes such as oxidation and conjugation, which can influence its pharmacokinetics and biological activity . These metabolic pathways may also affect the levels of metabolites and the overall metabolic flux within cells. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic efficacy. Additionally, the interaction of this compound with transport proteins may affect its bioavailability and distribution in vivo.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)quinuclidine typically involves the reaction of quinuclidine with benzylamine. One common method is the reductive amination of quinuclidin-3-one with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions can be optimized to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)quinuclidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted quinuclidine derivatives.
Scientific Research Applications
3-(Benzylamino)quinuclidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving neurotransmitter systems due to its structural similarity to certain biologically active amines.
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: The parent compound, which lacks the benzylamino group.
N-Benzylquinuclidine: A similar compound with a benzyl group attached to the nitrogen atom of quinuclidine.
Quinidine: A related compound with a different substitution pattern, used as an antiarrhythmic agent
Uniqueness
3-(Benzylamino)quinuclidine is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This structural feature allows it to interact with different molecular targets and participate in a variety of chemical reactions compared to its analogs.
Properties
IUPAC Name |
N-benzyl-1-azabicyclo[2.2.2]octan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-15-14-11-16-8-6-13(14)7-9-16/h1-5,13-15H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCRQEPTJNQZST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294074 | |
Record name | 3-(Benzylamino)quinuclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6530-11-6 | |
Record name | MLS002695233 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Benzylamino)quinuclidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10294074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What led researchers to investigate 2-benzylidene- and 2-benzyl-3-benzylaminoquinuclidine derivatives as potential neurokinin receptor antagonists?
A1: Researchers utilized molecular modeling studies based on the known potent NK-1 antagonist CP-96,345. This approach led to the identification of the 2-benzylidene- and 2-benzyl-3-benzylaminoquinuclidine derivatives as potential antagonists for neurokinin receptor subtypes. []
Q2: What is the structure-activity relationship (SAR) observed for these compounds and their activity on neurokinin receptors?
A2: While the synthesized compounds showed moderate potency on the three neurokinin receptors, their overall potency remained low. The study suggests that the low potency might be attributed to the specific Z/E isomerism exhibited by these derivatives, as confirmed through X-ray analysis. [] Further research is needed to fully elucidate the SAR and explore modifications that could enhance their potency and selectivity towards specific neurokinin receptor subtypes.
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